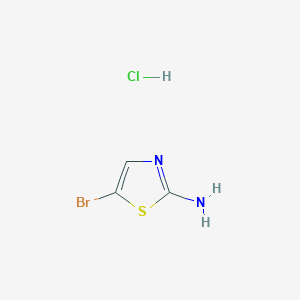

5-Bromothiazol-2-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S.ClH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDCNXIWKCIBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623179 | |

| Record name | 5-Bromo-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133692-18-9 | |

| Record name | 5-Bromo-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 133692-18-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromothiazol-2-amine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 5-Bromothiazol-2-amine Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is fundamental. This compound is a key building block in the synthesis of various biologically active compounds. This document provides a detailed overview of its core physical properties, supported by experimental protocols and logical workflows.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 5-Bromothiazol-2-amine and its hydrochloride salt. It is important to distinguish between the free base and its salt forms, as properties can differ significantly.

| Property | Value | Notes |

| IUPAC Name | 5-bromo-1,3-thiazol-2-amine hydrochloride | |

| Molecular Formula | C₃H₃BrN₂S · HCl[1] | |

| Molecular Weight | 215.5 g/mol [1] | For the hydrochloride salt. The free base is 179.04 g/mol .[2] |

| Appearance | Solid | Typically a solid form. |

| CAS Number | 133692-18-9[1] | For the hydrochloride salt. The free base is 3034-22-8.[2] |

| Purity | ≥96%[1] | Typical purity for commercially available reagent. |

| Boiling Point | 311.2 °C at 760 mmHg[3] | Data likely for the free base, 5-Bromothiazol-2-amine. |

| Flash Point | 142 °C[3] | Data likely for the free base. |

Experimental Protocols

A precise understanding of a compound's properties relies on well-defined experimental procedures for its synthesis and analysis.

Synthesis of 5-Bromothiazol-2-amine from 2-Aminothiazole

This protocol describes a common laboratory-scale synthesis of the free base, 5-Bromothiazol-2-amine, which can subsequently be converted to its hydrochloride salt.

Materials:

-

2-Aminothiazole (4 mmol)

-

Acetic acid (16 mL)

-

Bromine (8 mmol)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 400 mg (4 mmol) of 2-Aminothiazole in 16 mL of acetic acid in a suitable reaction vessel at 0 °C.

-

Slowly add 408 μL (8 mmol) of Bromine dropwise to the solution while maintaining the temperature.

-

Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, adjust the pH to 7-8 using a saturated NaHCO₃ solution to neutralize the acetic acid.

-

Perform a liquid-liquid extraction using ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated saline.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product via column chromatography to yield 5-Bromothiazol-2-amine.[4]

Workflow and Process Visualization

Visual diagrams are crucial for representing complex chemical processes and analytical workflows clearly. The following diagrams illustrate key procedures related to this compound.

Caption: Synthesis of 5-Bromothiazol-2-amine from 2-Aminothiazole.

Caption: Analytical workflow for a forced degradation study.[5]

References

An In-depth Technical Guide to 5-Bromothiazol-2-amine Hydrochloride: Chemical Structure and Bonding

This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of 5-Bromothiazol-2-amine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and potential applications of this and related 2-aminothiazole compounds.

Chemical Structure and Bonding

This compound is the hydrochloride salt of the heterocyclic compound 5-Bromothiazol-2-amine. The core of this molecule is a 2-aminothiazole ring, which is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms.

The chemical structure consists of a thiazole ring with a bromine atom substituted at the 5-position and an amino group at the 2-position. In the hydrochloride salt, the amino group is protonated, forming an ammonium cation, with a chloride anion providing the counter-charge.

Bonding and Tautomerism

The bonding in the thiazole ring involves a delocalized π-electron system, which gives it aromatic character. The sulfur atom participates in the π-system with a lone pair of electrons, and the nitrogen atom contributes one electron. The carbon atoms are sp² hybridized.

An important aspect of the 2-aminothiazole moiety is the potential for tautomerism. The amino form can exist in equilibrium with the imino form. In the solid state and in solution, the amino tautomer is generally the predominant form. Protonation in the hydrochloride salt occurs at the exocyclic amino group, which is the most basic site in the molecule.

Due to the lack of publicly available crystallographic data for this compound, precise bond lengths and angles cannot be provided. However, analysis of closely related structures, such as other 2-aminothiazole derivatives, can give an approximation of these parameters.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and expected spectroscopic data for 5-Bromothiazol-2-amine and its hydrochloride salt.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| 5-Bromothiazol-2-amine | ||

| Molecular Formula | C₃H₃BrN₂S | [1] |

| Molecular Weight | 179.04 g/mol | [1] |

| Melting Point | 165 °C (decomposes) | [2] |

| This compound | ||

| Molecular Formula | C₃H₄BrClN₂S | N/A |

| Molecular Weight | 215.50 g/mol | N/A |

Table 2: Expected Spectroscopic Data

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | A singlet for the proton at the 4-position of the thiazole ring. A broad singlet for the -NH₃⁺ protons, which is exchangeable with D₂O. |

| ¹³C NMR | Three distinct signals for the carbon atoms of the thiazole ring. |

| IR Spectroscopy | Broad absorption band for the N-H stretching of the ammonium group (~3200-3400 cm⁻¹). C=N stretching vibration (~1600-1650 cm⁻¹). C-S stretching vibration. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak for the free base (5-Bromothiazol-2-amine) after loss of HCl. |

Experimental Protocols

Synthesis of 5-Bromothiazol-2-amine

A common method for the synthesis of 5-Bromothiazol-2-amine is the bromination of 2-aminothiazole.

Protocol:

-

Dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid at 0 °C.

-

Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is between 7 and 8.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield pure 5-Bromothiazol-2-amine.[3]

Preparation of this compound

The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.

Protocol:

-

Dissolve the purified 5-Bromothiazol-2-amine in a suitable solvent such as diethyl ether or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.1 equivalents, e.g., as a solution in diethyl ether or as concentrated aqueous HCl) dropwise with stirring.

-

A precipitate of this compound should form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the solid product by filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to obtain pure this compound.

Characterization Workflow

The following workflow outlines the steps for the comprehensive characterization of the synthesized this compound.

References

Technical Guide: Spectroscopic Analysis of 5-Bromothiazol-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Bromothiazol-2-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectral Data Summary

The spectral data for 5-Bromothiazol-2-amine and its salts are crucial for its identification and characterization. While specific data for the hydrochloride salt is not widely published, the following tables summarize the available data for the closely related 5-Bromothiazol-2-amine and its hydrobromide salt. The formation of the hydrochloride salt is expected to induce downfield shifts in the NMR spectra, particularly for protons and carbons near the amine group, due to the deshielding effect of the protonated amine.

Table 1: ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5-Bromothiazol-2-amine | DMSO-d₆ | 7.45 | s | H-4 |

| 7.35 | br s | NH₂ |

Note: Data is for the free base. For the hydrochloride salt, the NH₂ protons would likely appear as a broader signal at a lower field, and the H-4 proton may also experience a slight downfield shift.

Table 2: ¹³C NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| 5-Bromothiazol-2-amine | DMSO-d₆ | 170.1 | C-2 |

| 126.8 | C-4 | ||

| 106.5 | C-5 |

Note: Data is for the free base. For the hydrochloride salt, the C-2 carbon, being closest to the protonated amine, would be expected to show the most significant downfield shift.

Table 3: IR Spectral Data

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| 5-Bromothiazol-2-amine | KBr Pellet | 3410, 3290 | N-H stretching (amine) |

| 3100 | C-H stretching (aromatic) | ||

| 1620 | N-H bending (amine) | ||

| 1540 | C=N stretching | ||

| 810 | C-Br stretching |

Note: For the hydrochloride salt, the N-H stretching bands would likely be broader and shifted to lower wavenumbers due to the formation of the ammonium salt.

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | [M+H]⁺ (m/z) | [M+H+2]⁺ (m/z) | Notes |

| 5-Bromothiazol-2-amine | ESI | 179.9 | 181.9 | Isotopic pattern characteristic of a monobrominated compound. |

Note: The mass spectrum of the hydrochloride salt would show the molecular ion of the free base, as the HCl is typically lost during ionization.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[1] For quantitative analysis, ensure complete dissolution.

-

Instrument Setup: The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[2]

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[3]

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity.[4] A sufficient number of scans is necessary due to the low natural abundance of ¹³C.[4]

-

-

Data Processing: The raw data (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[2]

-

2.2 Infrared (IR) Spectroscopy

-

Solid-State IR (KBr Pellet or Thin Film):

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5][6][7] Press the mixture into a transparent pellet using a hydraulic press.[7]

-

Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).[8] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

-

Data Acquisition: Place the KBr pellet or salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[8][9] A background spectrum of air (or the pure salt plate) should be collected and subtracted from the sample spectrum.[9]

-

2.3 Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrument Setup: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.[10]

-

Data Acquisition: The sample solution is infused into the ESI source. The instrument is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.[11] A full scan mass spectrum is acquired over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak and any fragment ions. For 5-Bromothiazol-2-amine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺) will be observed due to the presence of the bromine atom.[12]

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. chem.uiowa.edu [chem.uiowa.edu]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. scribd.com [scribd.com]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Solubility of 5-Bromothiazol-2-amine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 5-Bromothiazol-2-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of comprehensive public data on its solubility in a wide range of organic solvents, this document summarizes the known data and presents a standardized experimental protocol for determining its solubility. This guide is intended to equip researchers and drug development professionals with the necessary information and methodologies to effectively utilize this compound in their work.

Introduction to this compound

This compound is a heterocyclic compound frequently employed as a building block in the synthesis of various biologically active molecules. Its solubility in different solvents is a critical parameter for reaction optimization, purification, and formulation development. Understanding its solubility profile allows for the selection of appropriate solvent systems, which can significantly impact reaction kinetics, yield, and product purity.

Known Solubility Data

Quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, some qualitative and semi-quantitative information has been reported. The table below summarizes the available data.

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Known Solubility |

| Methanol | CH₃OH | 32.04 | Soluble[1][2][3] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | ≥ 200 mg/mL (769.38 mM)[4] |

It is important to note that "soluble" is a qualitative description and does not provide a precise concentration. The solubility in DMSO is given as a minimum value, indicating that saturation was not reached at this concentration.

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, a standardized experimental protocol is necessary to determine the solubility of this compound. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[5][6]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the diluted sample concentration.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for Solubility Determination

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors, which should be carefully controlled during experimental determination and considered during its application:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

-

Solvent Polarity: The polarity of the solvent plays a crucial role. As a salt, this compound is a polar molecule and is expected to have higher solubility in polar solvents.

-

pH: In protic solvents, the pH can significantly affect the ionization state of the amine and thiazole moieties, thereby influencing solubility.

-

Presence of Other Solutes: The presence of other dissolved substances can affect the solubility through common ion effects or changes in the solvent properties.

-

Crystalline Form: The compound may exist in different polymorphic forms, each with a unique solubility.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. 2-Amino-5-bromothiazole monohydrobromide | 61296-22-8 [chemicalbook.com]

- 3. 2-Amino-5-bromothiazole Hydrobromide | 61296-22-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromothiazol-2-amine Hydrochloride for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on 5-Bromothiazol-2-amine hydrochloride, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, and biological relevance, with a focus on its role as a scaffold for developing kinase inhibitors.

Core Chemical and Physical Data

This compound is a commercially available compound that serves as a crucial building block in the synthesis of various biologically active molecules.

| Property | Value | Citation |

| CAS Number | 133692-18-9 | [1] |

| Molecular Formula | C₃H₄BrClN₂S | [1] |

| Molecular Weight | 215.50 g/mol | [1] |

| Synonyms | 2-Amino-5-bromothiazole HCl, 5-Bromo-2-aminothiazole hydrochloride |

Synthesis and Purification

The synthesis of 2-amino-5-bromothiazole derivatives typically involves a two-step process: the formation of the 2-aminothiazole core via the Hantzsch thiazole synthesis, followed by regioselective bromination at the 5-position. The hydrochloride salt can then be formed by treatment with hydrochloric acid.

Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole

This protocol describes the bromination of 2-aminothiazole to yield 5-Bromothiazol-2-amine.

Materials:

-

2-Aminothiazole

-

Acetic acid

-

Bromine

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-Aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid at 0°C.[2]

-

Slowly add bromine (408 μL, 8 mmol) dropwise to the solution.[2]

-

Stir the mixture at room temperature for 2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[2]

-

Once the reaction is complete, adjust the pH to 7-8 with a saturated NaHCO₃ solution.[2]

-

Extract the product with ethyl acetate (3 x 20 mL).[2]

-

Wash the combined organic layers with saturated saline solution.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography to obtain 5-Bromothiazol-2-amine.[2]

Experimental Workflow

The general workflow for the synthesis and purification of 5-Bromothiazol-2-amine is depicted below.

Caption: General workflow for the synthesis of 5-Bromothiazol-2-amine.

Biological Significance and Applications in Drug Development

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Derivatives of 5-Bromothiazol-2-amine are of particular interest as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Target Inhibition: Kinase Signaling Pathways

2-aminothiazole derivatives have been identified as potent inhibitors of several kinases, including Aurora kinases and Checkpoint kinase 1 (Chk1), which play crucial roles in cell cycle regulation and the DNA damage response (DDR).

Signaling Pathway: ATR-Chk1 DNA Damage Response

In response to single-stranded DNA breaks, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates Chk1.[3][4][5] Activated Chk1 then phosphorylates downstream targets to induce cell cycle arrest, promote DNA repair, or trigger apoptosis if the damage is too severe.[3] Inhibiting this pathway can sensitize cancer cells to DNA-damaging agents.

Caption: The ATR-Chk1 DNA damage response signaling pathway.

Experimental Protocols for Biological Assays

To evaluate the inhibitory activity of 5-Bromothiazol-2-amine derivatives against target kinases, in vitro kinase inhibition assays are commonly employed.

General In Vitro Kinase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of a test compound against a specific protein kinase.

Materials:

-

Recombinant human kinase (e.g., Chk1)

-

Specific peptide substrate

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Test compound (5-Bromothiazol-2-amine derivative) dissolved in DMSO

-

Positive control inhibitor

-

ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase, peptide substrate, and assay buffer.[6]

-

Add the test compound or positive control to the respective wells. Include a no-inhibitor control.[6]

-

Initiate the kinase reaction by adding ATP.[6]

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).[6]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[6] The amount of ADP produced is inversely proportional to the inhibitory activity of the compound.

References

- 1. 2-Amino-5-bromothiazole HCl|lookchem [lookchem.com]

- 2. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Biological Activity Screening of 5-Bromothiazol-2-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 5-Bromothiazol-2-amine hydrochloride, a synthetic heterocyclic compound with potential therapeutic applications. This document summarizes key biological activities, presents available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Introduction

5-Bromothiazol-2-amine and its derivatives represent a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. The 2-aminothiazole scaffold is a core structure in several clinically approved drugs and is known to exhibit anticancer, antimicrobial, and enzyme inhibitory properties. This guide focuses on the biological screening of the hydrochloride salt of 5-Bromothiazol-2-amine, providing a foundation for further research and drug development efforts.

Key Biological Activities and Quantitative Data

5-Bromothiazol-2-amine and its salts have been evaluated for several biological activities, primarily focusing on enzyme inhibition and potential anticancer effects. The following table summarizes the available quantitative data.

| Biological Activity | Target/Assay | Test Compound | Result |

| Enzyme Inhibition | Aurora A Kinase | 5-Bromothiazol-2-amine | IC₅₀ > 10 µM[1][2][3] |

| Cell-Based Activity | Cultured cell model of Alzheimer's disease (related to p70S6 kinase inhibition) | 2-Amino-5-bromothiazole hydrobromide | ED₅₀ = 0.8 µM[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activity screening of this compound.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions in complete medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include vehicle-treated (solvent only) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Antimicrobial Activity Assessment (Broth Microdilution Method for MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound

-

Standard antibiotic (e.g., ciprofloxacin)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to obtain a range of concentrations.

-

Inoculation: Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in CAMHB. Add the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to assess the inhibitory activity of this compound against a specific protein kinase, such as Aurora A.

Materials:

-

Recombinant human kinase (e.g., Aurora A)

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

This compound

-

Positive control inhibitor (e.g., a known Aurora kinase inhibitor)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Protocol:

-

Compound Dilution: Prepare a serial dilution of this compound in the appropriate solvent (typically DMSO).

-

Reaction Setup: In a 96-well plate, add the kinase, its specific peptide substrate, and the kinase assay buffer.

-

Inhibitor Addition: Add the test compound at various concentrations or the positive control inhibitor to the respective wells. Include a no-inhibitor control.

-

Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This typically involves a two-step process of ATP depletion and ADP to ATP conversion, followed by a luciferase-based detection of the newly synthesized ATP.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Visualizations

5-Bromothiazol-2-amine has been shown to interact with key cellular kinases. The following diagrams illustrate the signaling pathways of two such kinases, Aurora A and p70S6K.

Aurora A Kinase Signaling Pathway

Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and bipolar spindle assembly.[5][6] Its dysregulation is often associated with cancer.[7]

p70S6 Kinase Signaling Pathway in Alzheimer's Disease

The p70S6 kinase (p70S6K) is implicated in cell growth and proliferation. In the context of Alzheimer's disease, it is suggested that extracellular amyloid-beta can activate p70S6K, which in turn can phosphorylate tau protein, potentially contributing to the formation of neurofibrillary tangles.[1]

Conclusion

This compound serves as a valuable scaffold for the development of novel therapeutic agents. The available data indicates its potential as a kinase inhibitor. This guide provides foundational information and standardized protocols to facilitate further investigation into its biological activities. Comprehensive screening, including broad anticancer cell line panels and diverse microbial species, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. p70 S6 kinase and tau in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Up-regulation of phosphorylated/activated p70 S6 kinase and its relationship to neurofibrillary pathology in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 5-Bromothiazol-2-amine Hydrochloride Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data-driven approaches for the in silico modeling of 5-Bromothiazol-2-amine hydrochloride. This compound belongs to the 2-aminothiazole class, a privileged scaffold in medicinal chemistry known for its diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] The presence of a bromine atom can enhance the biological potency of the molecule.[3] This guide details the computational protocols for target identification, molecular docking, and molecular dynamics simulations to elucidate the interaction mechanisms of this compound with potential biological targets.

Introduction to 5-Bromothiazol-2-amine and the Role of In Silico Modeling

5-Bromothiazol-2-amine is a heterocyclic compound featuring a thiazole ring, which is a key pharmacophore in many clinically approved drugs.[3] Derivatives of 2-aminothiazole have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases like cancer.[4][5][6][7] For instance, the 2-aminothiazole nucleus is a core component of the tyrosine kinase inhibitor Dasatinib.[4] In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to predict and analyze the interactions of small molecules like this compound with their protein targets at an atomic level.[8][9] These methods are instrumental in hit identification, lead optimization, and understanding the biochemical processes underlying a drug's mechanism of action.[8][9]

Target Identification and Prioritization

Given that the 2-aminothiazole scaffold is a well-established kinase inhibitor template, a primary step is to identify potential kinase targets for this compound.[7] Studies have shown that 2-aminothiazole derivatives can inhibit a range of kinases, including Src family kinases, Cyclin-Dependent Kinase 2 (CDK2), Checkpoint Kinase 1 (CHK1), and Hec1/Nek2.[4][10][11][12] Therefore, a logical starting point for in silico analysis is to model the interaction of the compound with these and other structurally related kinases.

Potential Kinase Targets for this compound:

| Target Family | Specific Kinase | Rationale |

| Src Family Kinases | Lck, Src | The 2-aminothiazole scaffold is a known inhibitor template.[7] |

| Cyclin-Dependent Kinases | CDK2 | High-throughput screening has identified 2-aminothiazole derivatives as potent CDK2 inhibitors.[12] |

| Checkpoint Kinases | CHK1 | Derivatives have been designed as potent CHK1 inhibitors for cancer therapy.[11] |

| NIMA-Related Kinases | Nek2 | QSAR and docking studies have implicated 2-aminothiazoles in Hec1/Nek2 inhibition.[4][10] |

| Receptor Tyrosine Kinases | VEGFR-2, EGFR | Thiazole-based compounds have shown inhibitory effects on these key signaling kinases.[6][13] |

Methodologies: A Step-by-Step Computational Workflow

A robust in silico evaluation involves a multi-step process, beginning with molecular docking to predict binding poses and followed by molecular dynamics simulations to assess the stability of the predicted complex.

Below is a diagram illustrating the general experimental workflow for the in silico analysis of a protein-ligand interaction.

Caption: General workflow for in silico protein-ligand interaction analysis.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[9] The process involves sampling ligand conformations within the binding site and ranking them using a scoring function.[8][14]

Experimental Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D format using software like Open Babel.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign appropriate atom types and partial charges.

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

-

Remove all non-essential molecules, such as water, co-solvents, and existing ligands.

-

Add polar hydrogens and assign partial charges (e.g., Kollman charges).

-

If the protein has missing loops or residues, they should be modeled using homology modeling servers.

-

-

Grid Generation and Docking:

-

Define the binding site. This is typically centered on the co-crystallized ligand or identified through literature or binding site prediction tools.

-

Generate a grid box that encompasses the entire binding pocket.

-

Perform the docking simulation using a program like AutoDock Vina or GOLD.[14] A genetic algorithm is often used to explore various ligand poses.[14]

-

Typically, 10-20 binding modes are generated and ranked based on their predicted binding affinity (scoring function).

-

-

Analysis of Results:

-

The top-ranked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the active site residues.

-

The pose that exhibits the most favorable interactions and the best docking score is selected for further analysis.

-

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing the stability of the docked pose and the flexibility of the system.[15]

Experimental Protocol:

-

System Preparation:

-

Use the best-ranked pose from molecular docking as the starting structure for the protein-ligand complex.

-

Generate topology and parameter files for both the protein (using a force field like CHARMM36 or AMBER) and the ligand (using a server like CGenFF).[16][17]

-

Place the complex in a periodic solvent box (e.g., a cubic box of TIP3P water molecules).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Simulation Stages:

-

Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries.

-

Equilibration: Conduct a two-phase equilibration.

-

NVT Ensemble (Canonical): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Ensemble (Isothermal-Isobaric): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. Gradually release the position restraints.

-

-

Production MD: Run the production simulation for a sufficient duration (e.g., 100-200 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms to assess the overall stability of the complex. A stable RMSD indicates that the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

-

Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose.

-

Data Presentation and Interpretation

Quantitative data from in silico modeling should be presented clearly to facilitate interpretation and comparison.

Table 1: Hypothetical Molecular Docking Results for 5-Bromothiazol-2-amine against Kinase Targets

| Target Kinase (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Other Key Interactions |

| CDK2 (e.g., 1HCK) | -8.5 | Leu83, Glu81 | Hydrophobic interactions with Ile10, Val18 |

| Lck (e.g., 2OF2) | -9.2 | Met319, Glu317 | Pi-sulfur interaction with Met319 |

| CHK1 (e.g., 2YM8) | -7.9 | Cys87, Glu134 | Halogen bond with backbone carbonyl |

| VEGFR-2 (e.g., 4ASD) | -8.8 | Cys919, Asp1046 | Hydrophobic interactions with Val848, Leu840 |

Table 2: Hypothetical MD Simulation Stability Metrics (100 ns Simulation)

| Complex | Average Protein Backbone RMSD (Å) | Average Ligand RMSD (Å) | Key Hydrogen Bond Occupancy (%) |

| CDK2-Ligand | 1.8 ± 0.3 | 1.2 ± 0.4 | Leu83 (85%), Glu81 (65%) |

| Lck-Ligand | 2.1 ± 0.4 | 1.5 ± 0.5 | Met319 (92%) |

Potential Signaling Pathway Modulation

Based on the likely inhibition of kinases like CDK2, this compound could interfere with the cell cycle signaling pathway. CDK2, in complex with Cyclin E or Cyclin A, is a key regulator of the G1/S phase transition.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 3034-22-8: 2-Amino-5-bromothiazole | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 10. In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors | Semantic Scholar [semanticscholar.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 17. youtube.com [youtube.com]

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This five-membered aromatic ring system, containing both sulfur and nitrogen atoms, serves as a crucial pharmacophore in a variety of therapeutic agents. Its ability to engage in diverse molecular interactions has led to the development of numerous derivatives with potent anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties. This technical guide provides a comprehensive review of 2-aminothiazole derivatives, focusing on their synthesis, structure-activity relationships (SAR), and applications in medicinal chemistry, with a particular emphasis on their anticancer and antimicrobial activities.

Synthesis of the 2-Aminothiazole Core

The most common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis .[1][2][3][4] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to yield the 2-aminothiazole ring.[1][2] The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][5] The versatility of this method allows for the introduction of various substituents at different positions of the thiazole ring, enabling the generation of diverse chemical libraries for drug discovery.[3]

Anticancer Activity of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a wide range of cancer cell lines.[6][7] The anticancer mechanism of these derivatives is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[6] A notable example is Dasatinib, a multi-targeted kinase inhibitor containing a 2-aminothiazole core, which is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

Kinase Inhibition and Signaling Pathways

Many 2-aminothiazole derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cellular signaling.[8] Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.

Src Family Kinases: The Src family of non-receptor tyrosine kinases plays a pivotal role in various cellular processes, including cell growth, migration, and survival.[8][9] Aberrant Src activation is frequently observed in various cancers and is associated with tumor progression and metastasis.[10] Several 2-aminothiazole derivatives have been developed as potent Src inhibitors. These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting Src-mediated signaling pathways.[8][11]

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis and cell division.[12][13] Overexpression of Aurora kinases is common in many cancers and is associated with chromosomal instability and tumorigenesis.[14][15] 2-Aminothiazole derivatives have been investigated as inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[16]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Dasatinib | K562 (Leukemia) | <1 µM | [17] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [7] |

| SHG-44 (Glioma) | 4.03 µM | [7] | |

| Compound 28 | HT29 (Colon Cancer) | 0.63 µM | [7] |

| HeLa (Cervical Cancer) | 6.05 µM | [7] | |

| A549 (Lung Cancer) | 8.64 µM | [7] | |

| Thiazolyl-thiourea derivative 88 | HS 578T (Breast Cancer) | 0.8 µM | [18] |

| Compound 17b | MCF-7 (Breast Cancer) | 1.86 µM | [19] |

| Compounds 23 & 24 | HepG2 (Liver Cancer) | 0.51 mM & 0.57 mM | [7] |

| PC12 (Pheochromocytoma) | 0.309 mM & 0.298 mM | [7] |

Antimicrobial Activity of 2-Aminothiazole Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to public health, necessitating the development of novel antimicrobial agents. 2-Aminothiazole derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[20][21] Their mechanism of action can vary, including the inhibition of essential enzymes or disruption of the cell membrane.

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity of selected 2-aminothiazole derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |

| Piperazinyl derivative 121d | Staphylococcus aureus | 2 | [20] |

| Escherichia coli | 4 | [20] | |

| Pseudomonas aeruginosa | 8 | [20] | |

| Thiazolyl-thiourea derivatives | Staphylococcus aureus | 4 - 16 | [18] |

| Staphylococcus epidermidis | 4 - 16 | [18] | |

| Compound 13a | Antibacterial | 46.9 - 93.7 | [22] |

| Antifungal | 5.8 - 7.8 | [22] | |

| Compound 144 | Bacillus cereus | Not specified, but highest activity | [18] |

Experimental Protocols

General Workflow for Drug Discovery

The discovery and development of new 2-aminothiazole-based drugs follow a multi-stage process, from initial target identification to clinical trials and regulatory approval.[23][24][25][26]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[27][28][29][30][31]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[27] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[28]

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[31]

-

Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value from the dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[32][33][34][35][36]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[32]

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the 2-aminothiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[36]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).[34]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[35]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[32]

-

MIC Determination: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible turbidity (growth).[33]

Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable and privileged structure in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the discovery of numerous derivatives with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The data and protocols presented in this technical guide highlight the importance of this scaffold and provide a foundation for the future design and development of novel 2-aminothiazole-based therapeutic agents. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of more potent and selective drug candidates.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. synarchive.com [synarchive.com]

- 3. benchchem.com [benchchem.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 11. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigating the role of Aurora Kinases in RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Drug Discovery Workflow - What is it? [vipergen.com]

- 24. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]

- 25. blog.biobide.com [blog.biobide.com]

- 26. genemod.net [genemod.net]

- 27. MTT assay protocol | Abcam [abcam.com]

- 28. atcc.org [atcc.org]

- 29. texaschildrens.org [texaschildrens.org]

- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. Broth microdilution - Wikipedia [en.wikipedia.org]

- 33. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 34. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 35. rr-asia.woah.org [rr-asia.woah.org]

- 36. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Storage and Stability of 5-Bromothiazol-2-amine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and handling of 5-Bromothiazol-2-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support researchers and drug development professionals in ensuring the quality and integrity of this compound throughout its lifecycle.

Introduction

This compound is a heterocyclic amine that serves as a crucial building block in the synthesis of various biologically active molecules, including Aurora kinase inhibitors.[1][2] The inherent reactivity of the 2-aminothiazole ring system, coupled with the presence of a bromine substituent, necessitates a thorough understanding of its stability profile to ensure reproducible experimental results and the development of stable pharmaceutical products. This guide outlines the recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing the stability of this compound.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the purity and stability of this compound. The following conditions are recommended based on available safety data sheets and general chemical principles for halogenated thiazole compounds.

Storage Conditions Summary:

| Parameter | Recommendation | Rationale | Citations |

| Temperature | 10°C to 25°C (Cool, controlled room temperature) | To minimize thermal degradation. | [3][4] |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | The compound is noted to be hygroscopic and air-sensitive.[5] | [5] |

| Light | Store in a dark place. | To prevent potential photodegradation.[4] | [4] |

| Environment | Dry, well-ventilated area. | To prevent hydrolysis due to moisture absorption. | [4][6] |

Handling Precautions:

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]

-

Avoid contact with skin and eyes.[6]

-

Prevent dust formation during handling.[5]

-

Keep away from strong oxidizing agents, as they are incompatible.[6]

Stability Profile and Degradation Pathways

While specific, publicly available long-term and accelerated stability data for this compound is limited, the stability of 2-aminothiazole derivatives is known to be influenced by several factors. Forced degradation studies, which subject the compound to stress conditions, are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7]

Potential Degradation Pathways: Based on the chemistry of related 2-aminothiazole compounds, the following degradation pathways are anticipated:

-

Hydrolysis: The 2-aminothiazole ring and the exocyclic amino group can be susceptible to hydrolysis under acidic or basic conditions. This can lead to the opening of the thiazole ring or modification of the amino group.[7]

-

Oxidation: The thiazole ring is susceptible to oxidation, which can result in the formation of various oxidized derivatives and potentially ring-cleaved products.[7]

-

Photodegradation: Exposure to light, particularly UV light, can induce complex rearrangements and degradation of the thiazole moiety.[7] A study on a structurally related thiazole compound indicated that photo-oxygenation can occur, leading to an unstable endoperoxide that rearranges to a final degradation product.[8]

-

Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to the release of gases such as carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen bromide.[9]

The following diagram illustrates the logical workflow for investigating these potential degradation pathways.

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the stability testing of this compound.

Forced Degradation Study Protocol

This protocol is adapted from general guidelines for forced degradation studies and methodologies applied to similar 2-aminothiazole compounds.[7] The goal is to generate potential degradation products to develop and validate a stability-indicating analytical method. The target degradation is typically 5-20%.[10]

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 105°C for 48 hours. Dissolve in a suitable solvent before analysis.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light.

3. Sample Analysis:

-

Analyze the stressed samples by a stability-indicating HPLC method (see Protocol 4.2), comparing them to an unstressed control solution (the stock solution diluted with an equal volume of water or kept at room temperature).

Stability-Indicating HPLC Method (General Purpose)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.[7] The following is a general-purpose method that should be optimized for the specific instrumentation and degradation products of this compound.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over the run to elute more hydrophobic compounds. A typical gradient might be: 0-5 min: 95% A, 5% B; 5-25 min: linear gradient to 5% A, 95% B; 25-30 min: hold at 5% A, 95% B; 30.1-35 min: return to 95% A, 5% B (re-equilibration). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis scan of the parent compound (e.g., 254 nm or the λmax). |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Method Validation: The stability-indicating method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[11] Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Aurora Kinase Inhibition Assay

As this compound is a precursor to Aurora kinase inhibitors, assessing the impact of its degradation on biological activity is crucial. The following is a general protocol for an in vitro Aurora kinase inhibition assay.[5][12][13]

1. Reagents and Materials:

-

Recombinant human Aurora Kinase A

-

Kinase substrate (e.g., Kemptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (this compound and its stressed/degraded samples)

-

Positive control inhibitor (e.g., a known Aurora kinase inhibitor)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well plates

2. Assay Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in DMSO.

-

In a 96-well plate, add the kinase, peptide substrate, and assay buffer.

-

Add the test compounds or positive control to the respective wells. Include a no-inhibitor control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete remaining ATP, followed by a reagent to convert ADP to ATP, which is then detected via a luciferase-luciferin reaction, producing a luminescent signal.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the workflow for assessing the impact of degradation on biological activity.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure the quality and reliability of research and development outcomes. Adherence to recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is essential to minimize degradation. A thorough understanding of its potential degradation pathways, including hydrolysis, oxidation, and photolysis, allows for the development of robust formulations and analytical methods. The experimental protocols provided in this guide offer a framework for researchers to conduct forced degradation studies and develop stability-indicating methods to ensure the integrity of this important chemical intermediate. Further studies are warranted to isolate and characterize the specific degradation products and to quantitatively assess their impact on the biological activity of downstream products.

References

- 1. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-bromothiazole HBr | 61296-22-8 | FA03974 [biosynth.com]

- 4. 61296-22-8|2-Amino-5-bromothiazole monohydrobromide|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajpaonline.com [ajpaonline.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromothiazol-2-amine Hydrochloride

Introduction

5-Bromothiazol-2-amine and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals. The selective introduction of a bromine atom at the C5 position of the 2-aminothiazole nucleus provides a versatile handle for further functionalization, often through cross-coupling reactions. This document outlines detailed protocols for the synthesis of 5-bromothiazol-2-amine hydrochloride from 2-aminothiazole, presenting various methodologies to accommodate different laboratory settings and reagent availability.

Reaction Principle

The synthesis of 5-bromothiazol-2-amine involves the electrophilic substitution of a bromine atom onto the electron-rich thiazole ring of 2-aminothiazole. The amino group at the 2-position activates the ring, directing the substitution primarily to the 5-position. The subsequent treatment with hydrochloric acid affords the corresponding hydrochloride salt.

Experimental Protocols

Several effective methods for the bromination of 2-aminothiazole have been reported. Below are detailed protocols for three common approaches.

Protocol 1: Bromination using Bromine in Acetic Acid

This classic method employs elemental bromine as the brominating agent in an acidic medium.

Materials:

-

2-Aminothiazole

-

Glacial Acetic Acid

-

Bromine

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (HCl) solution (e.g., in diethyl ether or isopropanol)

Procedure:

-

In a well-ventilated fume hood, dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the cooled solution while stirring. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromothiazol-2-amine.

-